

Comprehensive Technical Guide: 2-Amino-3-(cyclopropylmethoxy)benzoic Acid

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Compound of Interest

Compound Name: 2-Amino-3-(cyclopropylmethoxy)benzoic acid

Cat. No.: B7939781

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Executive Summary & Chemical Significance

In modern medicinal chemistry, the anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and specialized peptidomimetics [1]. **2-Amino-3-(cyclopropylmethoxy)benzoic acid** represents a highly specialized derivative within this class.

The strategic placement of a cyclopropylmethoxy group at the 3-position serves a dual purpose:

- **Steric and Conformational Control:** The rigid cyclopropyl ring restricts the rotational degrees of freedom of the ether linkage, locking the molecule into favorable conformations for target binding.
- **Lipophilic Modulation:** The cyclopropylmethyl moiety enhances membrane permeability and metabolic stability compared to simple linear alkyl ethers (e.g., methoxy or ethoxy groups), a strategy widely validated in related isomers like 4-amino-3-(cyclopropylmethoxy)benzoic acid [2].

This whitepaper provides an authoritative guide on the synthesis, analytical validation, and procurement strategies for this critical building block, designed specifically for process chemists and drug development professionals.

Supplier Landscape & Price Comparison

Because **2-amino-3-(cyclopropylmethoxy)benzoic acid** is a specialized intermediate rather than a bulk commodity, procurement strategies must be tailored to the project phase. Catalog suppliers are ideal for milligram-scale discovery, while Custom Research Organizations (CROs) and Contract Development and Manufacturing Organizations (CDMOs) are required for IND-enabling studies [3].

The following table synthesizes current market data for this and structurally analogous compounds:

Supplier Tier	Representative Vendors	Scale	Est. Lead Time	Estimated Price (USD)	Purity Spec	Ideal Project Phase
Global Catalog	Sigma-Aldrich, Thermo Fisher	100 mg - 1 g	1 - 2 weeks	\$150 - \$300 / g	≥ 98% (NMR/HPLC)	Hit-to-Lead / Discovery
Custom CRO	BenchChem, ChemScene	10 g - 100 g	3 - 5 weeks	\$40 - \$90 / g	≥ 98% (LC-MS)	Lead Optimization
Bulk CDMO	Specialized Asian/EU CDMOs	1 kg+	6 - 8 weeks	\$3,500 - \$5,000 / kg	≥ 99% (cGMP optional)	Pre-clinical / Phase I

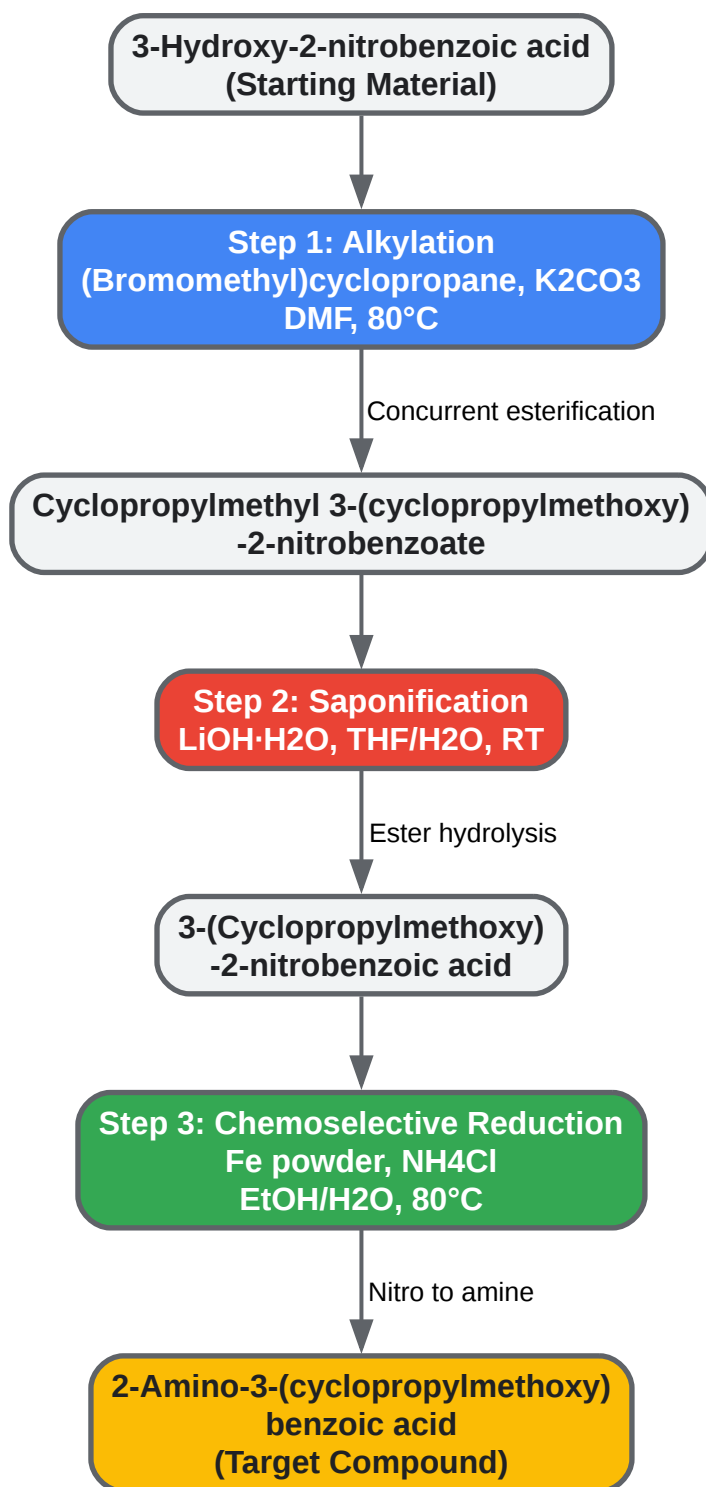
Note: Storage conditions universally require sealed containers in a dry, dark environment at 2-8°C to prevent oxidative degradation of the electron-rich aniline moiety [4].

Chemoselective Synthesis Protocol

The synthesis of ortho-amino alkoxybenzoic acids requires careful orchestration of protecting groups and chemoselective reagents. The protocol below outlines a robust, scalable, and self-validating three-step workflow starting from commercially available 3-hydroxy-2-nitrobenzoic acid.

Causality in Experimental Design:

- **Why Saponification?** The pKa of the carboxylic acid (~3.5) is lower than that of the phenol (~9.5). During the alkylation step with K_2CO_3 , both functional groups are deprotonated and alkylated, yielding an intermediate ester. A dedicated saponification step is mandatory to regenerate the free acid.
- **Why Iron/ NH_4Cl Reduction?** While palladium-catalyzed hydrogenation (Pd/C, H_2) is standard for nitro reductions, the strained cyclopropane ring is susceptible to hydrogenolytic ring-opening under pressurized conditions. The Béchamp reduction (Fe/ NH_4Cl) is entirely chemoselective, reducing the nitro group to an amine without disturbing the cyclopropyl ring or the carboxylic acid.



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Figure 1: Three-step chemoselective synthesis workflow for the target compound.

Step-by-Step Methodology:

- Alkylation:
 - Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (10 volumes).
 - Add K_2CO_3 (3.0 eq) and stir for 15 minutes at room temperature.
 - Dropwise add (bromomethyl)cyclopropane (2.5 eq) and heat the mixture to 80°C for 12 hours.
 - Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na_2SO_4 , and concentrate to yield the bis-alkylated intermediate.
- Saponification:
 - Dissolve the intermediate in a 1:1 mixture of THF and H_2O (10 volumes).
 - Add $LiOH \cdot H_2O$ (3.0 eq) and stir at room temperature for 4 hours.
 - Workup: Evaporate THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl. Filter the resulting precipitate and dry under vacuum to isolate 3-(cyclopropylmethoxy)-2-nitrobenzoic acid.
- Reduction:
 - Suspend the nitro acid (1.0 eq) in a 4:1 mixture of Ethanol and H_2O .
 - Add Iron powder (5.0 eq) and NH_4Cl (2.0 eq). Heat to 80°C under vigorous stirring for 3 hours.
 - Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, adjust pH to ~4-5 (isoelectric point) to precipitate the zwitterionic product. Filter and recrystallize from ethanol/water to yield pure **2-amino-3-(cyclopropylmethoxy)benzoic acid**.

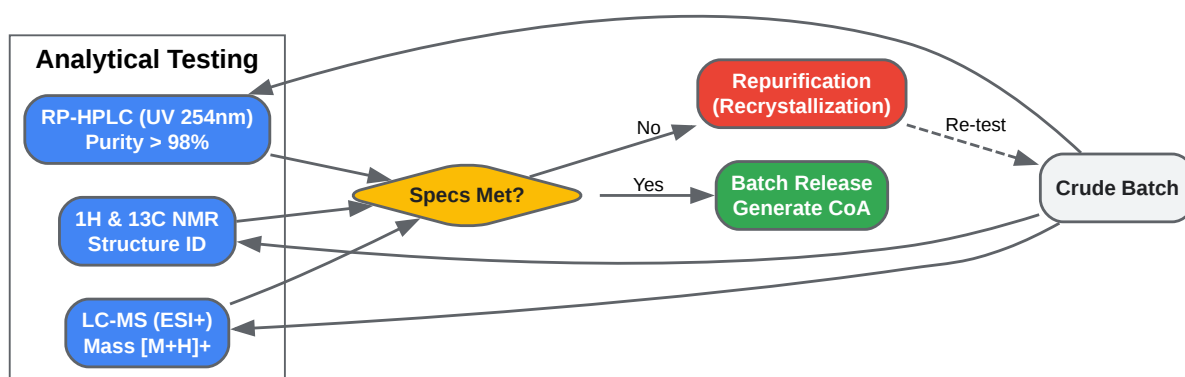
Quality Control & Analytical Validation

To ensure the integrity of downstream biological assays or API manufacturing, the compound must pass a rigorous, self-validating Quality Control (QC) workflow. Because anthranilic acids

are amphoteric, standard chromatographic methods must be modified.

Causality in Analytical Design:

- Mobile Phase Selection: Using an unbuffered mobile phase leads to severe peak tailing due to the zwitterionic nature of the molecule. We mandate the use of 0.1% Formic Acid (FA) as an acidic modifier. FA suppresses the ionization of the carboxylic acid (pKa ~3.5) while remaining fully compatible with positive-ion Electrospray Ionization (ESI+) Mass Spectrometry [5].



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Figure 2: Multi-modal QA/QC decision tree for batch release.

Step-by-Step Analytical Protocol:

- RP-HPLC (Chemical Purity):
 - Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m).
 - Mobile Phase A: HPLC-grade H₂O + 0.1% Formic Acid.
 - Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 15 minutes.

- Detection: UV at 254 nm and 280 nm. Integration must show $\geq 98\%$ Area Under Curve (AUC).
- LC-MS (Mass Verification):
 - Run parallel to HPLC using ESI+ mode. Look for the molecular ion peak corresponding to the exact mass of the target compound.
- NMR (Structural Confirmation):
 - Solvent: DMSO-

(ensures solubility of the zwitterion).
 - Key Signals: Validate the presence of the cyclopropyl multiplet (~ 0.3 - 1.2 ppm), the methylene doublet (~ 3.8 ppm), and the broad singlet for the aniline NH_2 protons (~ 6.5 ppm, exchangeable with D_2O).

References

- PubChem. "2-Amino-3-methoxybenzoic acid | CID 255720". National Institutes of Health. URL:[[Link](#)]
- SIELC Technologies. "2-Amino-3-hydroxy-benzoic acid Analytical Methods". SIELC. URL: [[Link](#)]
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